molecular formula C16H24N2O2 B5715270 N,N'-di-tert-butylphthalamide

N,N'-di-tert-butylphthalamide

Cat. No. B5715270
M. Wt: 276.37 g/mol
InChI Key: FOJZZBBOTNUOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-di-tert-butylphthalamide (DBP) is a cyclic diamide that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBP is a versatile compound that has been used in a variety of applications, including as a solvent, a ligand, and a reagent. In

Scientific Research Applications

N,N'-di-tert-butylphthalamide has been used in a variety of scientific research applications, including as a solvent for the synthesis of metal complexes, as a ligand for the preparation of chiral catalysts, and as a reagent for the determination of trace amounts of metals in environmental samples. N,N'-di-tert-butylphthalamide has also been used as a coating material for the preparation of sensors and as a molecular probe for the detection of biological molecules.

Mechanism of Action

The mechanism of action of N,N'-di-tert-butylphthalamide is not well understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. N,N'-di-tert-butylphthalamide has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
N,N'-di-tert-butylphthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N,N'-di-tert-butylphthalamide has also been shown to have antitumor properties, which may be due to its ability to induce apoptosis in cancer cells. In addition, N,N'-di-tert-butylphthalamide has been shown to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

N,N'-di-tert-butylphthalamide has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, N,N'-di-tert-butylphthalamide has some limitations. It is toxic and should be handled with care. In addition, it can interfere with some analytical techniques, such as mass spectrometry, due to its ability to form stable complexes with metal ions.

Future Directions

There are several future directions for research involving N,N'-di-tert-butylphthalamide. One area of research is the development of new synthetic methods for N,N'-di-tert-butylphthalamide that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of N,N'-di-tert-butylphthalamide, particularly in the treatment of cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N,N'-di-tert-butylphthalamide and its interactions with biological molecules.

Synthesis Methods

N,N'-di-tert-butylphthalamide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with tert-butylamine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to N,N'-di-tert-butylphthalamide by the addition of tert-butylamine. Another method involves the reaction of phthalic anhydride with tert-butylamine in the presence of a solvent such as acetic anhydride or acetonitrile.

properties

IUPAC Name

1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZZBBOTNUOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-tert-butylphthalamide

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